3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide
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Overview
Description
3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzamide core, a thieno[2,3-d]pyrimidine moiety, and a cyclopentyloxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the cyclopentyloxy group: This step may involve an etherification reaction where a cyclopentanol derivative is reacted with the thieno[2,3-d]pyrimidine intermediate.
Formation of the benzamide moiety: This can be done by reacting the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(Thieno[2,3-d]pyrimidin-4-ylamino)benzamide: Lacks the cyclopentyloxy group.
3-(Cyclopentyloxy)-4-aminobenzamide: Lacks the thieno[2,3-d]pyrimidine moiety.
3-(Cyclopentyloxy)-4-(pyrimidin-4-ylamino)benzamide: Contains a pyrimidine ring instead of the thieno[2,3-d]pyrimidine.
Uniqueness
The presence of both the thieno[2,3-d]pyrimidine moiety and the cyclopentyloxy group in 3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
CAS No. |
917908-04-4 |
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Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-cyclopentyloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C18H18N4O2S/c19-16(23)11-5-6-14(15(9-11)24-12-3-1-2-4-12)22-17-13-7-8-25-18(13)21-10-20-17/h5-10,12H,1-4H2,(H2,19,23)(H,20,21,22) |
InChI Key |
MELOPHIIPBRSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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